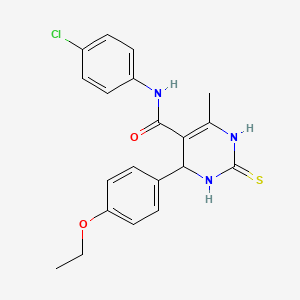![molecular formula C18H15N3O4 B3997652 N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide](/img/structure/B3997652.png)
N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide
Overview
Description
N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline, which is a bicyclic compound consisting of a pyridine ring fused to a phenol ring.
Nitration: The 8-hydroxyquinoline undergoes nitration to introduce a nitro group at the 5-position, forming 5-nitro-8-hydroxyquinoline.
Bromination: The compound is then brominated using N-bromosuccinimide (NBS) in chloroform to obtain 7-bromo-5-nitro-8-hydroxyquinoline.
Reduction: The brominated compound is reduced using sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromo-8-hydroxyquinoline.
Acetylation: The final step involves the acetylation of the amino group with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide involves several molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits enzymes such as butyrylcholinesterase and β-secretase, which are involved in the progression of Alzheimer’s disease.
Metal Chelation: It can chelate metal ions such as copper and zinc, which are implicated in the aggregation of amyloid β peptides.
Antimicrobial Activity: The compound promotes bacterial cell death by inhibiting DNA synthesis and promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities.
Nitroxoline: A derivative with potent antimicrobial properties.
Quinoline N-oxide: An oxidized form with distinct chemical properties.
Uniqueness
N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide stands out due to its multifunctional properties, including enzyme inhibition, metal chelation, and antimicrobial activity. Its unique combination of these properties makes it a promising candidate for various therapeutic applications.
Properties
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)20-16(12-6-3-2-4-7-12)14-10-15(21(24)25)13-8-5-9-19-17(13)18(14)23/h2-10,16,23H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKICXBRNLCTRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3997574.png)
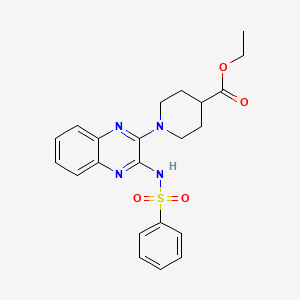
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B3997603.png)
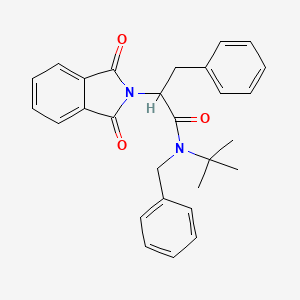
![9-[4-(allyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3997613.png)
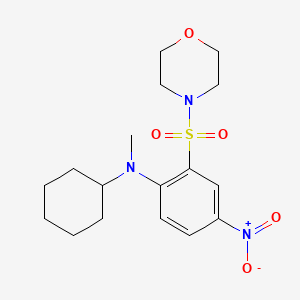
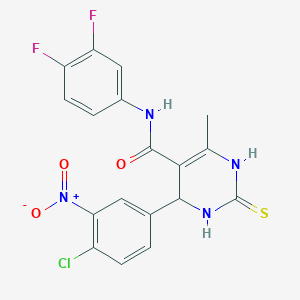
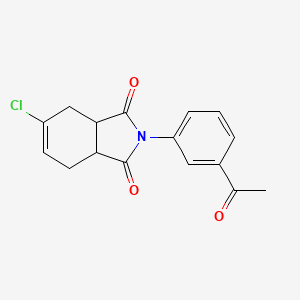
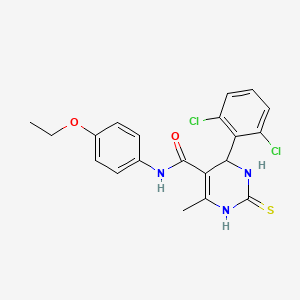
![N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide](/img/structure/B3997637.png)
![1-[4-nitro-2-(1-pyrrolidinylsulfonyl)phenyl]-4-phenylpiperidine](/img/structure/B3997653.png)

![3,3-dimethyl-5-(thiophen-2-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3997691.png)
